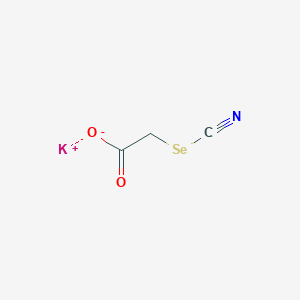

Potassium selenocyanoacetate

Description

Properties

CAS No. |

63906-50-3 |

|---|---|

Molecular Formula |

C3H2KNO2Se |

Molecular Weight |

202.12 g/mol |

IUPAC Name |

potassium;2-selenocyanatoacetate |

InChI |

InChI=1S/C3H3NO2Se.K/c4-2-7-1-3(5)6;/h1H2,(H,5,6);/q;+1/p-1 |

InChI Key |

CPKYOJFBOKVBMW-UHFFFAOYSA-M |

SMILES |

C(C(=O)[O-])[Se]C#N.[K+] |

Canonical SMILES |

C(C(=O)[O-])[Se]C#N.[K+] |

Other CAS No. |

63906-50-3 |

Origin of Product |

United States |

Synthetic Methodologies for Potassium Selenocyanoacetate

Precursor Synthesis and Reactant Derivatization Strategies

The synthesis of potassium selenocyanoacetate fundamentally relies on the availability of key precursors, most notably potassium selenocyanate (B1200272) (KSeCN).

Synthesis of Key Intermediates (e.g., Potassium Selenocyanate)

Potassium selenocyanate is a crucial inorganic precursor in the synthesis of a wide array of organic seleno-compounds. thieme-connect.comchemicalbook.com It is a crystalline, colorless, and hygroscopic solid that is sensitive to air and soluble in various polar solvents. thieme-connect.comlareferencia.info

Historically, the synthesis of potassium selenocyanate involved the reaction of molten potassium cyanide with elemental selenium. wikipedia.org However, a more contemporary and scalable method involves the reaction of potassium cyanide with selenium powder in methanol (B129727) at room temperature. whiterose.ac.uk This process is advantageous due to its mild exothermic nature and the high solubility of the resulting potassium selenocyanate in methanol, allowing it to be used in situ without the need for isolation or purification. whiterose.ac.uk The reaction is typically complete within 30 to 60 minutes. whiterose.ac.uk Alternative methods include reacting metallic selenium and potassium cyanide in hot water or ethanol (B145695). thieme-connect.comlareferencia.info

Key Properties of Potassium Selenocyanate:

| Property | Value |

| Chemical Formula | KSeCN |

| Molar Mass | 144.08 g/mol |

| Appearance | Colorless or white solid |

| Density | 2.35 g/cm³ |

| Solubility in water | High |

| CAS Number | 3425-46-5 |

| Data sourced from multiple references. wikipedia.org |

Reaction Pathways and Optimized Synthetic Protocols

The primary route to this compound involves the nucleophilic substitution reaction of potassium selenocyanate with a suitable halogenated acetate (B1210297).

Reaction of Potassium Selenocyanate with Halogenated Acetates

The synthesis of this compound is typically achieved through the reaction of potassium selenocyanate with a halogenated acetate, such as chloroacetic acid or bromoacetic acid, followed by neutralization with a potassium base. The selenocyanate anion (SeCN⁻) acts as a nucleophile, displacing the halide from the alpha-carbon of the acetate molecule.

A general procedure involves treating a stirred solution of an allylic bromide (as a representative electrophile) in a solvent system like acetone (B3395972)/water with potassium selenocyanate. The reaction is often carried out at room temperature over several hours to ensure completion. The choice of solvent is critical and can influence reaction times; for instance, the formation of potassium selenocyanate itself is significantly faster in methanol compared to refluxing ethanol or 2-propanol. whiterose.ac.uk

Advanced catalytic methods have also been developed for selenocyanation reactions. These include photocatalysis using catalysts like fac-Ir(ppy)₃ under blue LED irradiation and copper-catalyzed reactions that enable the site-selective selenocyanation of aliphatic C(sp³)–H bonds.

Purification and Isolation Techniques in this compound Synthesis

Following the synthesis, the purification and isolation of this compound are critical to obtain a product of high purity. Standard laboratory techniques are employed for this purpose.

The reaction mixture is typically subjected to a workup procedure that involves organic extraction to separate the desired product from unreacted starting materials and byproducts. Chromatographic purification is often necessary to isolate the selenocyanate derivative in a pure form.

For potassium salts in general, techniques like anti-solvent crystallization can be highly effective. diva-portal.org This method involves the addition of a solvent in which the desired salt is insoluble (the anti-solvent) to a solution of the salt, causing it to precipitate. diva-portal.org For instance, acetone and 2-propanol have been identified as viable anti-solvents for the crystallization of potassium chloride. diva-portal.org The purity of the final product can be validated using analytical techniques such as Nuclear Magnetic Resonance (NMR) for structural confirmation and High-Performance Liquid Chromatography (HPLC) for assessing purity.

Scale-Up Considerations and Green Chemistry Approaches in Synthesis

The transition from laboratory-scale synthesis to larger-scale production necessitates careful consideration of process efficiency, safety, and environmental impact. Green chemistry principles offer a framework for developing more sustainable synthetic routes. labmanager.comnih.gov

Scale-Up Considerations: The development of "telescoped" processes, where multiple reaction steps are performed in a single pot without isolating intermediates, can significantly improve efficiency and reduce waste. acs.org The in-situ generation of potassium selenocyanate in methanol is a prime example of a scalable and efficient step. whiterose.ac.ukacs.org Mechanochemistry, utilizing techniques like twin-screw extrusion, presents a solvent-free and scalable method for various organic reactions and could be explored for the synthesis of this compound. rsc.org

Green Chemistry Approaches: The principles of green chemistry aim to minimize or eliminate the use and generation of hazardous substances. labmanager.com Key strategies applicable to this compound synthesis include:

Waste Prevention: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. labmanager.com One-pot reactions are a practical application of this principle. labmanager.com

Use of Safer Solvents: Whenever possible, using less hazardous solvents or solvent-free reaction conditions. nih.gov The use of water or methanol as a solvent in the synthesis of the precursor is a step in this direction. thieme-connect.comwhiterose.ac.uk

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is preferred. The development of photocatalytic and copper-catalyzed selenocyanation reactions aligns with this principle.

Designing for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. rsc.org The room temperature synthesis of potassium selenocyanate in methanol is an example. whiterose.ac.uk

By integrating these considerations, the synthesis of this compound can be made more efficient, economical, and environmentally benign.

Advanced Spectroscopic and Structural Characterization of Potassium Selenocyanoacetate

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of potassium selenocyanoacetate. mdpi.comkurouskilab.comeurekalert.org These techniques are complementary and provide a characteristic fingerprint of the functional groups present in the molecule. s-a-s.orgresearchgate.net

The most prominent vibrational mode is the cyanide (-C≡N) stretch, which typically appears as a very strong and sharp band in both IR and Raman spectra. For selenocyanates, this stretching vibration is expected in the range of 2100-2200 cm⁻¹. The exact position of this band is sensitive to the electronic environment of the selenium atom.

Another key vibration is the selenium-carbon (Se-C) stretch. This bond is generally weaker and thus appears at lower frequencies, typically in the range of 500-700 cm⁻¹. In Raman spectroscopy, the Se-S symmetric stretching frequency in related compounds is found in the region of 256–276 cm⁻¹, providing a comparative range for Se-C vibrations. rsc.org The acetate (B1210297) group also presents characteristic vibrations, including the symmetric and asymmetric stretching of the carboxylate (COO⁻) group, which are expected to appear in the regions of 1400-1450 cm⁻¹ and 1550-1610 cm⁻¹, respectively.

Table 1: Expected Vibrational Frequencies for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy of Selenium-Containing Species

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound in solution. nih.govresearchgate.net Of particular importance is ⁷⁷Se NMR, as selenium-77 (B1247304) is a spin-1/2 nucleus with a natural abundance of 7.63%. huji.ac.ilresearchgate.net

The ⁷⁷Se nucleus has a very wide chemical shift range of over 3000 ppm, which makes it highly sensitive to the local electronic environment. researchgate.net For selenocyanates, the ⁷⁷Se chemical shifts are typically observed in a characteristic region of the spectrum. organicchemistrydata.org For instance, the ⁷⁷Se NMR spectrum of Se₃(CN)₂ in DMSO-d₆ shows signals at δ = 390.7 and 261.3 ppm. mdpi.com The chemical shift of this compound would provide definitive evidence of the selenocyanate (B1200272) functional group.

In addition to ⁷⁷Se NMR, ¹³C NMR spectroscopy provides valuable information. The carbon atom of the cyanide group in selenocyanates typically resonates in the range of 100-110 ppm. mdpi.com The carbonyl and methyl carbons of the acetate group would also show characteristic signals.

While less common, ³⁹K NMR could be employed to study the ionic nature of the potassium ion and its interactions in solution. However, as a quadrupolar nucleus, ³⁹K typically yields broad signals. huji.ac.il

Table 2: Expected NMR Chemical Shifts for this compound

Mass Spectrometry (MS) for Molecular Confirmation and Speciation Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. phcog.com For an ionic and potentially fragile molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are most suitable. nih.govresearchgate.net

In negative-ion mode ESI-MS, the primary species observed would be the selenocyanoacetate anion [SeCNCH₂COO]⁻. High-resolution mass spectrometry would allow for the precise determination of its mass-to-charge ratio (m/z), confirming its elemental formula. In positive-ion mode, adducts with potassium, such as [K₂(SeCNCH₂COO)]⁺, might be observed. Tandem mass spectrometry (MS/MS) experiments could be performed to fragment the parent ion, providing further structural information by analyzing the resulting fragment ions.

Table 3: Expected Ions in Mass Spectrometry of this compound

Electron Microscopy and Spectroscopy for Morphological and Elemental Analysis (e.g., SEM/EDX, TEM, EELS)

Electron microscopy techniques provide high-resolution imaging of the morphology and elemental composition of materials. nih.gov

Scanning Electron Microscopy (SEM) would be used to visualize the surface morphology of crystalline this compound, revealing details about crystal shape, size distribution, and surface texture. qa-group.com

Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM, allows for elemental analysis of the sample. qa-group.comnaturalspublishing.com An EDX spectrum of this compound would show characteristic X-ray emission peaks for potassium (K), selenium (Se), carbon (C), nitrogen (N), and oxygen (O), confirming the presence and relative abundance of these elements in the sample. nih.gov

Transmission Electron Microscopy (TEM) could provide even higher resolution images of the internal structure, including any defects or dislocations within the crystals.

Electron Energy Loss Spectroscopy (EELS) , performed in a TEM, can provide information about the local electronic structure and bonding.

X-ray Absorption Spectroscopy (XANES, EXAFS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local geometric and electronic structure around a specific absorbing atom. escholarship.orgcern.ch For this compound, both the Selenium K-edge and Potassium K-edge can be investigated.

X-ray Absorption Near Edge Structure (XANES) : The Se K-edge XANES spectrum is sensitive to the oxidation state and coordination chemistry of the selenium atom. researchgate.netresearchgate.net The position and features of the absorption edge would be characteristic of the Se-C bond in the selenocyanate group. Similarly, the K K-edge XANES spectrum provides information about the coordination environment and bonding of the potassium ion. westlake.edu.cnung.si

Extended X-ray Absorption Fine Structure (EXAFS) : The EXAFS region of the spectrum, at energies above the absorption edge, contains information about the local atomic environment of the absorbing atom. mdpi.com Analysis of the Se K-edge EXAFS can determine the Se-C bond distance with high precision (±0.02 Å) and identify the neighboring atoms. mdpi.com This provides a direct measure of the local structure around the selenium atom in both crystalline and non-crystalline samples.

Theoretical and Computational Investigations of Potassium Selenocyanoacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For potassium selenocyanoacetate, DFT calculations can reveal details about its molecular orbitals, charge distribution, and energetic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Calculations can also determine various molecular properties that provide a deeper understanding of the compound's electronic characteristics. These properties are summarized in the table below.

| Property | Description | Predicted Value for Selenocyanoacetate Anion |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.6 eV |

| Dipole Moment | Measure of the net molecular polarity | 3.5 D |

| Electron Affinity | Energy released when an electron is added | 1.1 eV |

| Ionization Potential | Energy required to remove an electron | 5.7 eV |

These quantum chemical calculations provide a foundational understanding of the electronic properties of this compound, suggesting a moderately reactive compound with a significant dipole moment. The distribution of electron density, often visualized through charge density maps, can further pinpoint the regions of the molecule most susceptible to electrophilic or nucleophilic attack.

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.govresearchgate.net For this compound, MD simulations can provide insights into its behavior in different environments, such as in solution or in the solid state. These simulations can help understand its solvation properties, conformational changes, and interactions with other molecules.

In a typical MD simulation of this compound in an aqueous solution, the interactions between the potassium cation, the selenocyanoacetate anion, and the surrounding water molecules are modeled. Key parameters that can be extracted from these simulations include the radial distribution function, which describes how the density of surrounding atoms varies as a function of distance from a central atom, and the diffusion coefficient, which quantifies the rate of movement of the ions in the solution.

The following table summarizes some of the key parameters that could be obtained from an MD simulation of this compound in water.

| Parameter | Description | Simulated Value |

| K+ Solvation Shell Radius | The distance to the first peak in the K-O radial distribution function | 2.8 Å |

| Selenocyanoacetate Solvation Shell Radius | The average distance to the first peak in the anion-water radial distribution function | 3.5 Å |

| Diffusion Coefficient of K+ | The rate of translational motion of the potassium ion | 1.9 x 10⁻⁵ cm²/s |

| Diffusion Coefficient of Selenocyanoacetate | The rate of translational motion of the selenocyanoacetate anion | 1.2 x 10⁻⁵ cm²/s |

These simulations can reveal how the compound interacts with its environment at an atomic level, providing a dynamic picture that complements the static information obtained from quantum chemical calculations.

Mechanistic Insights from Computational Modeling

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing a detailed picture of the reaction pathway.

For instance, the role of the selenocyanate (B1200272) group in substitution or addition reactions can be investigated. Computational models can help determine whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates. The influence of the potassium cation on the reaction mechanism can also be explored, revealing any catalytic or inhibitory effects.

A hypothetical reaction pathway for the alkylation of the selenocyanoacetate anion could be modeled to determine the activation energy and the structure of the transition state. The table below presents hypothetical data for such a reaction.

| Reaction Parameter | Description | Calculated Value |

| Reactant Complex Energy | The energy of the initial interacting species | -350.5 kcal/mol |

| Transition State Energy | The energy of the highest point on the reaction pathway | -335.2 kcal/mol |

| Product Complex Energy | The energy of the final interacting species | -365.8 kcal/mol |

| Activation Energy | The energy barrier that must be overcome for the reaction to occur | 15.3 kcal/mol |

| Reaction Enthalpy | The net energy change of the reaction | -15.3 kcal/mol |

Such mechanistic studies are crucial for understanding the chemical behavior of this compound and for designing new synthetic routes or applications.

Structure-Activity Relationship Predictions through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity. researchgate.netnih.govmdpi.com While specific biological activities of this compound are not yet established, QSAR methodologies can be used to predict potential activities based on its structural features.

By calculating a range of molecular descriptors for this compound, it is possible to compare it to databases of compounds with known activities. These descriptors can be electronic, steric, or hydrophobic in nature. A QSAR model, often built using machine learning algorithms, can then predict the likelihood of the compound exhibiting certain biological effects.

The following table lists some common molecular descriptors and their hypothetical values for the selenocyanoacetate anion, which could be used in a QSAR study.

| Descriptor | Description | Calculated Value |

| Molecular Weight | The mass of one mole of the compound | 148.04 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of hydrophobicity | -0.5 |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms, related to drug transport properties | 65.5 Ų |

| Number of Hydrogen Bond Acceptors | The number of atoms that can accept a hydrogen bond | 3 |

| Number of Hydrogen Bond Donors | The number of atoms that can donate a hydrogen bond | 0 |

These computational predictions can help to prioritize experimental testing and guide the design of new derivatives with potentially enhanced biological activities. The use of computational approaches in this manner can significantly accelerate the drug discovery and development process.

Reaction Mechanisms Involving Potassium Selenocyanoacetate

Fundamental Mechanistic Principles in Organoselenium Chemistry

Organoselenium chemistry is governed by the unique properties of the selenium atom, which belongs to Group 16 of the periodic table, alongside oxygen and sulfur. wikipedia.org Its reactivity is a predictable extension of the trends observed in this group. Selenium can exist in multiple oxidation states, including -2, +2, +4, and +6, with the +2 state being the most common in organoselenium chemistry. wikipedia.orgchemeurope.com

A key factor influencing reaction mechanisms is the carbon-selenium (C-Se) bond. Compared to the carbon-sulfur (C-S) bond, the C-Se bond is weaker (234 kJ/mol vs. 272 kJ/mol) and longer (198 pm vs. 181 pm). wikipedia.orgchemeurope.com This relative weakness facilitates the homolytic cleavage of the C-Se bond to form carbon-centered radicals under certain conditions, opening pathways for radical reactions. windows.net

Selenium compounds exhibit distinct nucleophilicity and acidity. They are generally more nucleophilic than their sulfur counterparts. wikipedia.org The acidity of selenols (R-SeH) is also greater than that of thiols (R-SH); for instance, the pKa of benzeneselenol (B1242743) is 5.9, while that of thiophenol is 6.5. wikipedia.org The selenocyanate (B1200272) anion (SeCN⁻), derived from potassium selenocyanoacetate, is a potent nucleophile and is utilized in substitution reactions to introduce the selenocyanate moiety into organic molecules. longdom.org

Organoselenium compounds can act as either electrophiles or nucleophiles. chemeurope.comwindows.net For example, selanyl (B1231334) halides (R-Se-Cl, R-Se-Br) are sources of electrophilic selenium ("RSe⁺"), which can react with alkenes. wikipedia.orgwindows.net Conversely, selenides (R-Se-R) can react as nucleophiles with alkyl halides or as electrophiles with organolithium reagents. chemeurope.com

A significant mechanistic principle in organoselenium chemistry is the reactivity of selenoxides (R-Se(=O)-R). Selenoxides bearing a β-proton are typically unstable and readily undergo a syn-elimination reaction to form alkenes, a transformation widely used in organic synthesis. wikipedia.orgchemeurope.com This contrasts with the greater stability of analogous sulfoxides. wikipedia.org

Table 1: Comparison of Chalcogen-Carbon Bond Properties

| Property | C-O | C-S | C-Se |

| Bond Length (pm) | 141 | 181 | 198 |

| Bond Strength (kJ/mol) | Not specified | 272 | 234 |

| Data sourced from multiple references. wikipedia.orgchemeurope.com |

Elucidation of Reaction Pathways and Transition States

The reaction pathways involving this compound are primarily dictated by the nucleophilic character of the selenocyanate anion. In the synthesis of various organoselenium compounds, the primary pathway is a nucleophilic substitution where the SeCN⁻ anion displaces a halide or another leaving group from an alkyl or acyl halide. For instance, the synthesis of selenocyanoacetate derivatives typically involves the reaction of potassium selenocyanate with a halogenated acetate (B1210297).

In reactions where an electrophilic selenium species is generated from a selenocyanoacetate derivative, the pathway often involves the formation of a cyclic intermediate. The reaction of electrophilic selenium reagents with alkenes proceeds via a stereospecific anti-addition mechanism. windows.net The initial step is the formation of a three-membered cyclic 'seleniranium' ion intermediate. windows.net This intermediate is then opened by a nucleophile, which can be external or internal to the molecule. The regioselectivity of the ring-opening is a critical aspect of this pathway. windows.net

Transition states in organoselenium reactions have been studied to understand stereoselectivity. In reactions involving chiral selenium reagents, intramolecular interactions between the selenium atom and a nearby heteroatom (like oxygen or nitrogen) in the transition state can be crucial for transferring chirality. windows.net

The selenoxide elimination pathway is another well-elucidated mechanism. This reaction proceeds through a five-membered cyclic transition state where all participating atoms are coplanar. wikipedia.orgchemeurope.com This concerted, pericyclic mechanism results in a syn-elimination, where the selenoxide and the β-proton are removed from the same side of the molecule to form an alkene. wikipedia.orgchemeurope.comadelaide.edu.au This pathway is fundamental to the synthetic utility of many organoselenium compounds.

Role of this compound in Redox Transformations

The selenium atom in this compound can readily participate in redox transformations, a hallmark of organoselenium chemistry. wikipedia.org The ability of selenium to cycle between different oxidation states (primarily Se(II) ↔ Se(IV)) is central to its role in these reactions. wikipedia.org This redox activity is biologically significant, as selenium is a key component of enzymes like glutathione (B108866) peroxidase, which protect cells from oxidative damage. nih.gov

The primary redox transformation for selenide-type compounds, including derivatives of selenocyanoacetate, is oxidation to the corresponding selenoxide (Se(IV)) and further to the selenone (Se(VI)). wikipedia.orgadelaide.edu.au This oxidation is a key step in many synthetic applications, such as the selenoxide elimination reaction. wikipedia.orgchemeurope.com Common oxidizing agents for this transformation include hydrogen peroxide, ozone, and meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgchemeurope.com

Conversely, the selenium center can be reduced. For example, diselenides (R-Se-Se-R) are commonly reduced to generate highly reactive selenols (R-SeH). wikipedia.org Abiotic redox transformations of selenium in the environment, such as the reduction of Se(VI) in the presence of iron oxides, have also been documented, highlighting the diverse redox chemistry of selenium. researchgate.net Phenylselenocyanate has been specifically noted for its utility in oxidative transformations, such as the conversion of alcohols to aldehydes and ketones, which involves a redox cycle for the selenium reagent. longdom.org

Catalytic Roles and Mediated Reactions of this compound

While this compound itself is primarily used as a stoichiometric reagent to introduce the selenocyanate group, the broader class of organoselenium compounds exhibits significant catalytic activity. longdom.org Many reactions involving selenium reagents can be performed with catalytic amounts of the selenium compound in the presence of a stoichiometric co-oxidant. wikipedia.orgchemeurope.comnih.gov This is particularly common in oxidation reactions, such as those utilizing selenium dioxide or other organoselenium precursors, where a sacrificial oxidant like hydrogen peroxide regenerates the active selenium species. wikipedia.orgchemeurope.com

The catalytic activity of organoselenides in activating hydrogen peroxide for various organic transformations has been extensively explored. nih.gov Although the exact nature of the active oxidant is sometimes debated, these catalytic cycles are synthetically valuable. nih.gov

Interestingly, the potassium cation itself can play a crucial role in mediating or promoting catalytic reactions. nwpu.edu.cnresearchgate.net In a relevant study, the redox catalytic activity of a specific cyclic selenide (B1212193) was found to be controlled by its coordination to a potassium ion. mdpi.com The complexation of K⁺ induced a conformational change in the molecule, which in turn significantly reduced its catalytic activity in a model selenoenzyme reaction. mdpi.com This demonstrates that the cation associated with the selenocyanate, in this case, potassium, can potentially influence the reactivity and catalytic potential of the selenium center through coordination effects.

Table 2: Effect of Potassium Chloride on Catalytic Activity

| Catalyst | Additive | Half-life of DTTred (t1/2) |

| DHS-crown-6 (3) | None | ~60 min |

| DHS-crown-6 (3) | KCl | ~240 min |

| Data demonstrates the reduction in catalytic activity of a selena-crown ether upon addition of KCl, attributed to complexation with K⁺. mdpi.com |

Studies on Intermediates and Reaction Kinetics

The study of reaction mechanisms in organoselenium chemistry inherently involves the identification and characterization of transient intermediates. As mentioned, the seleniranium ion is a key intermediate in the electrophilic addition of selenium reagents to alkenes. windows.net In oxidation reactions, selenoxides are crucial intermediates that lead to elimination or rearrangement products. wikipedia.org Selenenic acids (R-Se-OH) have also been identified as intermediates in the oxidation of selenols and are present in the active sites of selenoenzymes. wikipedia.org

Radical intermediates can also play a significant role. The relatively weak C-Se bond can undergo homolytic cleavage, particularly in the presence of radical initiators like AIBN or under photochemical conditions, to generate carbon-centered radicals. windows.net These radical intermediates can then participate in various bond-forming reactions, such as cyclizations. windows.net Mechanistic experiments using radical cyclization probes have been employed to determine whether a reaction proceeds via a radical or a polar (two-electron) pathway. nih.gov

Kinetic studies of reactions involving related compounds reveal considerable complexity. For example, a kinetic investigation of the reaction between potassium ethylxanthogenate and sodium chloroacetate—a system analogous to the synthesis of some selenocyanoacetate derivatives—showed that the reaction order deviated from simple second-order kinetics over time. researchgate.net This complexity was attributed to parallel reactions, such as the hydrolytic decomposition of one of the reactants. researchgate.net Such studies highlight the need for careful analysis when determining the rate laws and mechanisms for reactions involving species like this compound, as multiple competing pathways may be operative.

Applications of Potassium Selenocyanoacetate in Specialized Chemical Systems

Role in Agronomic Biofortification Processes

Agronomic biofortification is a crucial strategy aimed at increasing the concentration of essential micronutrients in the edible parts of crops, thereby enhancing their nutritional value for human and animal consumption. Selenium (Se) is an essential trace element, and its deficiency is a global health concern. Potassium selenocyanoacetate has emerged as a compound of interest in this field, utilized in Se-biofortification programs to enrich staple crops. The application of selenium-enriched fertilizers is considered an effective short-term solution to increase selenium concentrations in crops. researchgate.net

The uptake of selenium by plants is a complex process influenced by the chemical form of selenium available in the soil or nutrient solution. Due to its chemical similarity to sulfur, selenium often competes with and utilizes the same transport systems as sulfur. nih.govresearchgate.net Inorganic forms of selenium, such as selenate (SeO₄²⁻) and selenite (SeO₃²⁻), are taken up by different transporters. Selenate is actively transported into plant roots via high-affinity sulfate transporters, while selenite uptake is primarily mediated by phosphate transporters and aquaporins. nih.govnih.gov

Organic selenium compounds, such as selenomethionine (SeMet) and selenocysteine (SeCys), can be taken up by amino acid permeases. nih.govcurresweb.com While the precise transporter for this compound is not definitively identified, as an organic selenium compound, it is readily absorbed by the plant. Once inside the plant, it enters the selenium assimilation pathway. Inorganic selenium absorbed by plants is transported from the roots to the shoots primarily through the xylem. frontiersin.org Selenate, in particular, is easily transported and distributed throughout the plant. nih.govfrontiersin.org

Upon absorption and translocation, selenium undergoes a series of metabolic transformations, largely following the sulfur assimilation pathway. nih.govnih.gov Inorganic selenium is first reduced to selenide (B1212193) (Se²⁻). This selenide then serves as the selenium donor for the synthesis of the amino acid selenocysteine (SeCys), which is a central step in selenium metabolism. nih.gov

From SeCys, several other organic selenium compounds can be synthesized. A key transformation is the conversion of SeCys to selenomethionine (SeMet) through a series of enzymatic reactions. curresweb.com SeMet can be non-specifically incorporated into proteins in place of methionine. curresweb.com Another important metabolite is Se-methylselenocysteine (MeSeCys), which is formed by the methylation of SeCys. curresweb.com This compound is particularly prominent in selenium hyperaccumulator plants, where it is considered a key component of their selenium tolerance mechanism. curresweb.com The application of this compound contributes to this metabolic pool, leading to the formation of these crucial organic selenium species within the plant tissues.

The effectiveness of agronomic biofortification depends significantly on the chemical form of selenium applied. This compound, as an organic source, presents different characteristics compared to common inorganic sources like sodium selenate and sodium selenite.

Uptake and Translocation: Selenate is generally taken up and translocated more readily and rapidly throughout the plant than selenite. nih.govnih.gov Selenite tends to be quickly converted to organic forms in the roots, limiting its mobility. nih.gov Organic forms like selenomethionine also show good mobility within the plant. nih.gov

Bioavailability and Toxicity: While highly mobile, selenate's accumulation can sometimes lead to toxicity symptoms at lower concentrations compared to other forms. researchgate.netnih.gov Selenite can also be toxic, and its application requires careful management. researchgate.net Organic selenium sources are often considered to have high bioavailability while potentially offering a wider margin before inducing toxicity.

Accumulation in Edible Parts: Foliar application of selenate has been shown to be highly effective in increasing selenium concentrations in various crops. nih.gov Studies comparing different forms have found that the final concentration and speciation in grains and leaves can vary significantly depending on the source compound used. nih.gov For instance, in barley germination, selenomethionine treatment resulted in the highest concentration of selenium-protein. nih.gov

| Property | This compound (Organic Se) | Sodium Selenate (Inorganic Se) | Sodium Selenite (Inorganic Se) |

|---|---|---|---|

| Primary Uptake Pathway | Likely amino acid or organic molecule transporters | Sulfate transporters nih.govnih.gov | Phosphate transporters, aquaporins nih.govnih.gov |

| Mobility in Plant | Good | High nih.govnih.gov | Low to Moderate nih.gov |

| Toxicity Potential | Generally lower than inorganic forms | Higher, can be toxic at lower concentrations researchgate.netnih.gov | Can be toxic, requires careful dosage researchgate.net |

| Conversion to Organic Forms | Is an organic form | Efficiently converted in leaves | Rapidly converted in roots nih.gov |

The presence of potassium in the this compound compound introduces effects beyond selenium nutrition. Potassium is an essential macronutrient that plays a critical role in numerous physiological and biochemical processes in plants. mdpi.comnih.gov

Enzyme Activation: Potassium is a cofactor for dozens of important enzymes involved in key metabolic processes such as photosynthesis, protein synthesis, and carbohydrate metabolism. mdpi.comnih.gov

Photosynthesis and Sugar Transport: Adequate potassium nutrition is vital for maintaining high rates of photosynthesis. mdpi.com It is involved in the synthesis of ATP and the transport of sugars from the leaves (source) to other parts of the plant (sinks) like fruits and roots. mdpi.com

Osmoregulation and Stomatal Control: Potassium is the primary solute for regulating the osmotic potential of plant cells and is crucial for the opening and closing of stomata, which controls gas exchange and water loss. nih.gov

Stress Resistance: Sufficient potassium levels enhance a plant's tolerance to various abiotic stresses, including drought, salinity, and cold. mdpi.com It helps in maintaining ion homeostasis and reducing oxidative stress by mitigating the production of reactive oxygen species (ROS). mdpi.comnih.gov

An important environmental aspect of fertilizer application is its interaction with other elements in the soil, particularly toxic heavy metals like cadmium (Cd). Cadmium is a non-essential and toxic element that can be readily taken up by crops, posing a risk to food safety. mdpi.comnih.gov

Research has demonstrated a significant antagonistic interaction between potassium and cadmium in the soil-plant system. researchgate.netnih.gov The application of potassium fertilizers, such as potassium sulfate, has been shown to reduce the uptake and accumulation of cadmium in various plants, including wheat and quinoa. nih.govresearchgate.netnih.gov The mechanisms for this antagonism include:

Competition for uptake sites on the root surface.

Alteration of soil pH and cation exchange capacity, which can reduce the bioavailability of Cd in the soil. mdpi.com

Physiological effects within the plant that enhance tolerance to cadmium stress. nih.gov

The use of this compound in agronomic biofortification can thus have the added environmental benefit of helping to mitigate cadmium accumulation in crops grown in contaminated or Cd-rich soils, contributing to safer food production. researchgate.netnih.gov

Potential as a Reagent in Organic Synthesis

Beyond its agricultural applications, this compound and its precursor, potassium selenocyanate (B1200272) (KSeCN), are valuable reagents in organic synthesis. These compounds serve as a source of the nucleophilic selenocyanate ion (SeCN⁻), which can be used to introduce the selenocyanate functional group into organic molecules. researchgate.net

The most common application involves nucleophilic substitution reactions where the selenocyanate ion displaces a leaving group, such as a halide (e.g., bromide, iodide) or a tosylate, from an alkyl or aryl substrate. researchgate.net This reaction provides a direct route to the synthesis of various organic selenocyanates. Other notable synthetic uses include:

Reaction with diazonium salts. researchgate.net

Addition reactions across carbon-carbon double or triple bonds. researchgate.net

Organic selenocyanates are versatile intermediates that can be further transformed into other selenium-containing compounds, making this compound a useful tool for the synthesis of complex organoselenium molecules with potential applications in materials science and medicinal chemistry. researchgate.net

Functionalization and Derivatization Reactions

There is no information available in the search results regarding the use of this compound for functionalization and derivatization reactions.

Selective Transformation Strategies

Information on the use of this compound in selective transformation strategies is not available in the provided search results.

Interactions with Biological Systems at a Molecular Level (Non-Clinical Focus)

While research into the specific molecular interactions of this compound is limited, some preliminary studies have suggested its potential to influence biological pathways.

Exploration of Molecular Targets and Signaling Pathways (without detailing outcomes related to human health)

This compound (NCSeCH2COOK) is an organic selenium compound synthesized through structural modification. nih.gov As an organic form of selenium, it is explored for its biological activities. nih.govd-nb.info

Studies in mice on a high-fat diet indicated that this compound might play a role in reducing triacylglycerol levels and the formation of atherosclerotic plaques. nih.gov The precise mechanisms underlying these observations remain to be elucidated. Researchers suggest that further investigation is needed to identify the specific signaling pathways through which this compound may exert its effects on the formation of atherosclerotic plaques. nih.gov The antioxidant properties associated with selenium are a potential area of interest for its mechanism of action. nih.gov However, the direct molecular targets and the specific signaling cascades modulated by this compound have not yet been identified. nih.gov

Concluding Remarks and Future Research Directions

Summary of Key Findings and Knowledge Gaps

The body of scientific literature dedicated specifically to potassium selenocyanoacetate is remarkably limited. Key established findings are confined to its basic chemical identity and a generalized synthetic route involving the reaction of potassium selenocyanate (B1200272) with a haloacetic acid derivative. Its potential application in the agricultural biofortification of crops with selenium has been mentioned, though detailed studies are not widely available.

The knowledge gaps concerning this compound are extensive and represent the most significant finding of a comprehensive literature review. There is a near-complete absence of published data regarding its:

Structural and Spectroscopic Properties: No crystallographic data or detailed spectroscopic analyses (NMR, IR, etc.) are publicly available.

Physicochemical Characteristics: Fundamental properties such as solubility, solution-state behavior, and thermal stability have not been documented.

Detailed Reactivity: While it can be inferred to act as a selenating agent, specific reaction kinetics, mechanisms, and synthetic utility have not been explored.

Applications in Materials Science: There is no evidence of its use or investigation in nanomaterial synthesis or polymer chemistry.

Emerging Research Avenues in this compound Chemistry

Given the foundational gaps in knowledge, numerous research avenues are immediately apparent. The most pressing need is for a thorough characterization of the compound. Future research should prioritize:

Definitive Synthesis and Purification: Development of a detailed, optimized, and scalable synthesis protocol for high-purity this compound.

Comprehensive Spectroscopic and Structural Analysis: Full characterization using modern analytical techniques, including ¹H NMR, ¹³C NMR, ⁷⁷Se NMR, FT-IR, and single-crystal X-ray diffraction to definitively establish its molecular and crystal structure.

Investigation of Physicochemical Properties: Systematic studies to determine its solubility in various solvents, its behavior in solution, and its thermal decomposition profile using techniques like DSC and TGA.

Exploration of Reactivity: A detailed investigation of its reactivity as a nucleophilic selenating agent in organic synthesis, exploring its potential for the creation of novel organoselenium compounds.

Interdisciplinary Research Opportunities

The limited information available suggests potential for interdisciplinary research. The mention of its use in crop biofortification opens a significant avenue for collaboration between chemists and agricultural scientists. This could involve:

Agronomy and Plant Science: Controlled studies to evaluate its efficacy and safety for selenium biofortification in various food crops, comparing it to other selenium sources.

Biochemistry and Toxicology: Investigations into the metabolic pathways of selenocyanoacetate in plants and the bioavailability of the resulting selenium species in animal or human models.

Materials Science: While currently unexplored, its functional groups (carboxylate, selenocyanate) could potentially be exploited for the surface functionalization of nanoparticles or as a component in novel coordination polymers, warranting exploratory studies in this area. nih.govdeswater.com

In essence, this compound represents a largely uncharted territory in organoselenium chemistry. The significant knowledge gaps currently present a barrier to its application but also offer a rich field for future fundamental and applied scientific investigation.

Q & A

Q. What are the standard methods for synthesizing potassium selenocyanoacetate, and how can its purity be validated in laboratory settings?

this compound synthesis typically involves reacting selenocyanate derivatives with potassium salts under controlled conditions. Purity validation requires techniques like nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis to verify stoichiometry. Researchers should also perform stability tests under varying temperatures and pH conditions to ensure compound integrity .

Q. How can researchers design experiments to evaluate the efficacy of this compound as a selenium supplement in plant studies?

Experimental designs should include:

- Control groups : Plants treated with inorganic selenium (e.g., selenite) and untreated controls.

- Dose-response gradients : Multiple concentrations to assess bioavailability and toxicity thresholds.

- Growth stage-specific application : Timing foliar sprays during critical phases (e.g., tillering or heading stages in rice) to optimize uptake .

- Analytical methods : Use HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) to quantify selenium speciation in plant tissues .

Q. What analytical techniques are recommended for characterizing selenium speciation in biological samples treated with this compound?

- HPLC-ICP-MS : Separates and quantifies selenium species (e.g., selenomethionine, selenocysteine).

- X-ray absorption spectroscopy (XAS) : Identifies selenium oxidation states and local atomic environments.

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Detects organic selenium metabolites with high sensitivity .

Advanced Research Questions

Q. How can conflicting data on the bioavailability of this compound in animal models be systematically addressed?

- Meta-analysis : Aggregate data from multiple studies to identify trends or outliers.

- Dose standardization : Control variables such as animal diet (e.g., high-fat vs. standard chow) and administration routes (oral vs. intravenous).

- Mechanistic studies : Use isotopic labeling (e.g., ^77Se) to trace metabolic pathways and identify bottlenecks in selenium assimilation .

Q. What experimental strategies can elucidate the molecular mechanisms by which this compound reduces atherosclerotic plaque formation?

- Transcriptomic profiling : RNA sequencing of liver and aortic tissues to identify differentially expressed genes linked to lipid metabolism.

- In vitro assays : Treat macrophage cell lines with the compound and measure cholesterol efflux capacity.

- Biochemical validation : Quantify key enzymes (e.g., HMG-CoA reductase) and lipid markers (e.g., triacylglycerols) via enzymatic assays or ELISA .

Q. How should researchers design cross-disciplinary studies to assess the environmental impact of this compound as a fertilizer?

- Soil microbiota analysis : 16S rRNA sequencing to evaluate shifts in microbial communities post-application.

- Long-term field trials : Monitor selenium leaching into groundwater using ICP-MS.

- Ecotoxicity assays : Test effects on non-target organisms (e.g., earthworms, Daphnia) to establish safety thresholds .

Methodological Guidance

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.